molecular formula C20H24N2O5S B4241654 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4241654
M. Wt: 404.5 g/mol
InChI Key: SJZNORFNKRWXNJ-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with a phenyl and a carboxamide group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2,5-dimethoxybenzenesulfonyl chloride: This intermediate is prepared by reacting 2,5-dimethoxybenzenesulfonic acid with thionyl chloride.

    Formation of the piperidine intermediate: The piperidine ring is introduced by reacting the sulfonyl chloride with piperidine in the presence of a base such as triethylamine.

    Coupling with phenyl isocyanate: The final step involves coupling the piperidine intermediate with phenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine
  • 1-(2,5-dimethoxyphenyl)sulfonyl-N-(phenylmethyl)-4-piperidinecarboxamide

Uniqueness

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both sulfonyl and carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-phenylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-17-10-11-18(27-2)19(13-17)28(24,25)22-12-6-7-15(14-22)20(23)21-16-8-4-3-5-9-16/h3-5,8-11,13,15H,6-7,12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZNORFNKRWXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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